molecular formula C17H27NO3 B4028735 6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B4028735
M. Wt: 293.4 g/mol
InChI Key: BYQUTFYMDFZJDE-UHFFFAOYSA-N
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Description

6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure that includes a cycloheptylcarbamoyl group, two methyl groups, and a carboxylic acid group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Cycloheptylcarbamoyl Group: This step involves the reaction of cycloheptylamine with a suitable carbonyl compound to form the cycloheptylcarbamoyl group.

    Introduction of the Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Cyclohexene Ring: The cyclohexene ring can be formed through cyclization reactions involving suitable precursors.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog with a cyclohexane ring and a carboxylic acid group.

    3,4-Dimethylcyclohex-3-ene-1-carboxylic acid: A compound with a similar cyclohexene ring structure but lacking the cycloheptylcarbamoyl group.

    Cycloheptylcarbamoyl derivatives: Compounds with similar cycloheptylcarbamoyl groups but different core structures.

Uniqueness

6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to the combination of its cycloheptylcarbamoyl group, two methyl groups, and carboxylic acid group attached to a cyclohexene ring

Properties

IUPAC Name

6-(cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-11-9-14(15(17(20)21)10-12(11)2)16(19)18-13-7-5-3-4-6-8-13/h13-15H,3-10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQUTFYMDFZJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2CCCCCC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-(Cycloheptylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

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